

Introduction: Navigating the Landscape of Brominated Benzoates

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Compound of Interest

Compound Name:	<i>Methyl 2-bromo-6-hydroxybenzoate</i>
CAS No.:	<i>113763-37-4</i>
Cat. No.:	<i>B3030946</i>

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Researchers in the fields of medicinal chemistry and materials science frequently encounter a class of compounds known as brominated benzoic acid esters. These molecules serve as versatile building blocks, with the bromine atom acting as a convenient handle for a variety of chemical transformations. While the query for "**Methyl 2-bromo-6-hydroxybenzoate**" presents a specific substitution pattern, a comprehensive search for its dedicated CAS (Chemical Abstracts Service) number and extensive technical data reveals a landscape of closely related and more thoroughly documented isomers. This guide will focus on a prominent and well-characterized analogue, Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8), to provide a robust and practical technical resource for scientists and drug development professionals.[1] [2] The principles, protocols, and applications discussed herein are broadly applicable to the synthesis and utilization of similar substituted benzoates.

Methyl 2-bromo-6-methylbenzoate is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[2] Its structure, featuring a bromine atom and a methyl ester on an aromatic ring, makes it a valuable precursor for creating complex molecular architectures.[2] The strategic placement of the bromo and methyl groups influences the

molecule's reactivity and steric profile, offering unique advantages in the design of targeted therapies.[3]

Synthesis of Methyl 2-bromo-6-methylbenzoate: A Step-by-Step Protocol

The synthesis of Methyl 2-bromo-6-methylbenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-6-methylbenzoic acid.[4] This reaction is a cornerstone of organic chemistry, and its understanding is crucial for any researcher working with these compounds.

Experimental Protocol: Esterification of 2-bromo-6-methylbenzoic acid

This protocol is based on a well-established method for the synthesis of Methyl 2-bromo-6-methylbenzoate.[4]

Materials:

- 2-bromo-6-methylbenzoic acid
- Dichloromethane (CH_2Cl_2)
- Oxalyl chloride ($(\text{COCl})_2$)
- N,N-dimethylformamide (DMF)
- Methanol (CH_3OH)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Acid Chloride Formation:** To a suspension of 2-bromo-6-methylbenzoic acid (1 equivalent) in dichloromethane, sequentially add oxalyl chloride (1.3 equivalents) and a catalytic amount of N,N-dimethylformamide (2 drops) at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
- **Solvent Removal:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
- **Esterification:** Add methanol to the resulting residue and continue stirring overnight.
- **Work-up:** Concentrate the reaction mixture under reduced pressure. To the residue, add saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
- **Drying and Isolation:** Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Methyl 2-bromo-6-methylbenzoate. The product can be used in subsequent reactions without further purification.[4]

Synthesis Workflow Diagram



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Caption: Synthesis of Methyl 2-bromo-6-methylbenzoate.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is essential for its effective use in research and development.

Property	Value	Source
CAS Number	99548-56-8	[1]
Molecular Formula	C ₉ H ₉ BrO ₂	[1][5]
Molecular Weight	229.07 g/mol	[1][5]
Appearance	Liquid	[5]
Purity	97%	[5]

Applications in Drug Discovery and Development

Methyl 2-bromo-6-methylbenzoate is a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Its utility stems from the reactivity of the bromine substituent and the ester functional group.[2]

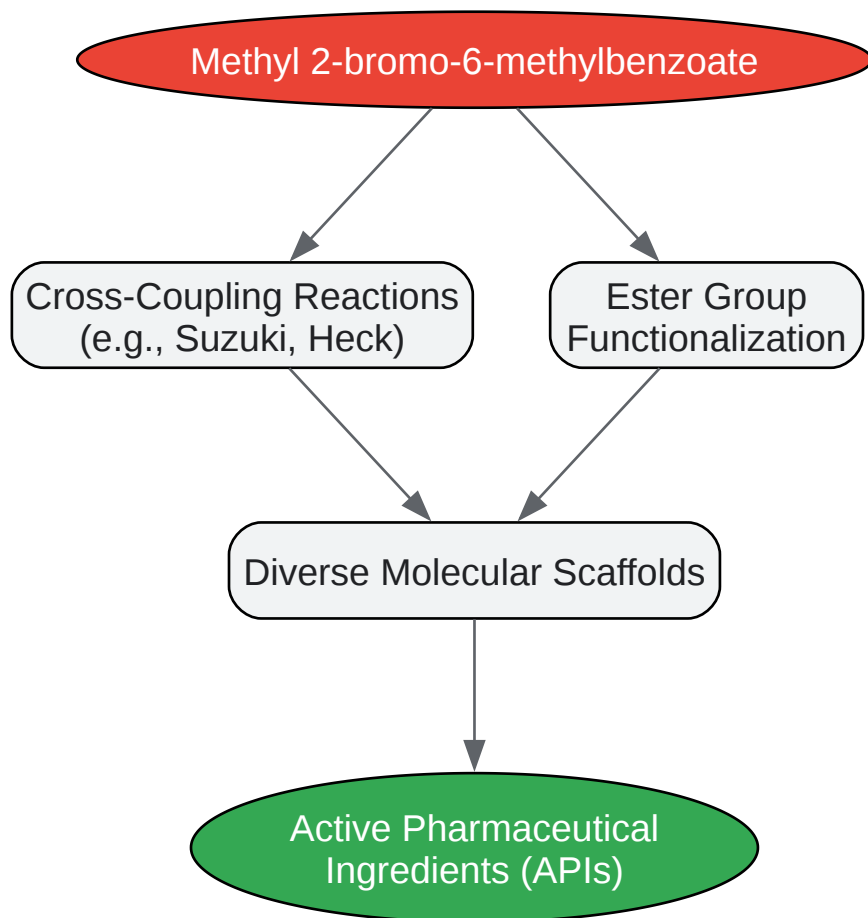
The bromine atom allows for participation in various cross-coupling reactions, which are fundamental to modern organic synthesis for creating complex carbon-carbon and carbon-heteroatom bonds.[2] These reactions include:

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds. Boron-based compounds are increasingly important in drug discovery due to their unique chemical properties.[6][7]
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.

The ester group provides a site for further functionalization, such as hydrolysis to the corresponding carboxylic acid, transesterification to other esters, or reduction to an alcohol.[2] This versatility allows for the incorporation of the Methyl 2-bromo-6-methylbenzoate scaffold into a diverse array of molecular structures.[2]

The strategic placement of methyl groups in drug candidates can significantly enhance their pharmacological properties, including metabolic stability and lipophilicity, which in turn can improve bioavailability.[3]

Logical Relationship in Drug Intermediate Utilization



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